Golvatinib

Description

This compound has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck.

This compound is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRCJCNVNUFYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37F2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239155 | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928037-13-2 | |

| Record name | Golvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Golvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOLVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

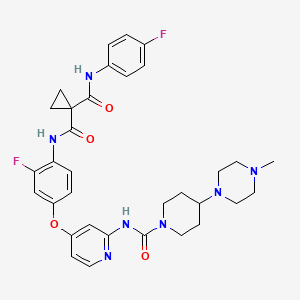

Golvatinib chemical structure and IUPAC name

This in-depth guide provides a detailed overview of the chemical properties, mechanism of action, and preclinical data of Golvatinib (E7050), a potent dual inhibitor of the c-Met and VEGFR-2 tyrosine kinases. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

This compound is a synthetic organic compound belonging to the class of diarylethers.

Chemical Structure:

IUPAC Name: N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[1]

Chemical Formula: C₃₃H₃₇F₂N₇O₄[2]

Molecular Weight: 633.69 g/mol [2]

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor that demonstrates potent and dual inhibition of both c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][3] The aberrant activation of these receptor tyrosine kinases is implicated in various aspects of tumor progression, including cell proliferation, migration, invasion, and angiogenesis.[1][3]

By binding to and inhibiting the activity of c-Met and VEGFR-2, this compound effectively blocks their signaling pathways. This dual inhibition leads to a reduction in tumor cell growth and the inhibition of new blood vessel formation (angiogenesis) that is essential for tumor survival and metastasis.[1][3] Specifically, in EGFR mutant lung cancer cell lines, this compound has been shown to circumvent resistance to EGFR tyrosine kinase inhibitors (TKIs) by blocking the Met/Gab1/PI3K/Akt signaling pathway.[4]

Signaling Pathway Inhibition

The following diagram illustrates the signaling pathways targeted by this compound.

Preclinical Data

In Vitro Kinase and Cell Proliferation Inhibition

This compound has demonstrated potent inhibitory activity against both c-Met and VEGFR-2 kinases. Its anti-proliferative effects have been evaluated in various cancer cell lines.

| Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| c-Met | Kinase Assay | 14 | [4][5] |

| VEGFR-2 | Kinase Assay | 16 | [4][5] |

| MKN45 (gastric cancer) | Cell Proliferation | 37 | [6] |

| EBC-1 (lung cancer) | Cell Proliferation | 6.2 | [6] |

| Hs746T (gastric cancer) | Cell Proliferation | 23 | [6] |

| SNU-5 (gastric cancer) | Cell Proliferation | 24 | [6] |

In Vivo Antitumor Activity

In vivo studies using xenograft models have shown that this compound significantly inhibits tumor growth and angiogenesis. Treatment with this compound has led to tumor regression and even disappearance in some models with c-Met amplification.[5][6] In a peritoneal dissemination model, this compound demonstrated an antitumor effect and a significant prolongation of lifespan in treated mice.[5][6]

Experimental Protocols

Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on adherent cancer cell lines.

Workflow Diagram:

Methodology:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Addition: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and 100 µL of the this compound-containing medium is added to each well.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of c-Met and VEGFR-2 Phosphorylation

This protocol describes the methodology for assessing the inhibitory effect of this compound on the phosphorylation of c-Met and VEGFR-2 in cancer cells.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., MKN45, Hs746T) are subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

-

Drug Administration: this compound is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.

-

Data Analysis: The tumor growth in the treatment group is compared to the control group to determine the antitumor efficacy of this compound. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]

Golvatinib's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib (E7050) is a potent, orally bioavailable small-molecule inhibitor that demonstrates significant anti-tumor activity by dual-targeting key receptor tyrosine kinases (RTKs) implicated in oncogenesis, tumor angiogenesis, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound in cancer cells. It details the drug's primary and secondary targets, the downstream signaling pathways it modulates, and its role in overcoming therapeutic resistance. This document also compiles quantitative data on its efficacy and provides detailed protocols for key experimental assays used to characterize its activity.

Introduction

The aberrant activation of receptor tyrosine kinases is a hallmark of many cancers, driving cell proliferation, survival, migration, and angiogenesis. This compound is a multi-targeted kinase inhibitor developed to simultaneously block critical pathways involved in tumor progression. Its primary targets are the hepatocyte growth factor receptor (c-Met) and the vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are frequently overexpressed or dysregulated in a wide range of solid tumors.[1][2][3] By inhibiting these two key RTKs, this compound exerts a powerful two-pronged attack on cancer cells, targeting both the tumor cell itself and the tumor microenvironment that supports its growth.

Molecular Targets of this compound

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their autophosphorylation and subsequent activation.

Primary Targets: c-Met and VEGFR-2

c-Met (Hepatocyte Growth Factor Receptor): The c-Met proto-oncogene encodes a transmembrane RTK that, upon binding its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signals promoting cell growth, motility, and invasion.[4] Dysregulation of the HGF/c-Met axis is a known driver of tumorigenesis and is associated with poor prognosis in several cancers.[5] this compound potently inhibits c-Met kinase activity.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a primary mediator of the pro-angiogenic effects of VEGF.[4] Its activation on endothelial cells is a critical step in the formation of new blood vessels, a process essential for tumor growth and metastasis. This compound's inhibition of VEGFR-2 disrupts this process, leading to a reduction in tumor vascularization.

Other Kinase Targets

In addition to its primary targets, this compound has been shown to inhibit other RTKs, contributing to its broad anti-cancer activity. These include:

-

Tie2: An angiopoietin receptor involved in vessel maturation and stability.

-

EphB4: A member of the Ephrin receptor family, implicated in cell migration, adhesion, and angiogenesis.

-

c-Kit: A stem cell factor receptor involved in the development of several cell types and implicated in certain cancers.

-

Ron: A close homolog of c-Met that can also contribute to tumor progression.[6]

Signaling Pathways Modulated by this compound

By inhibiting its target kinases, this compound effectively blocks multiple downstream signaling pathways that are critical for cancer cell survival and proliferation.

Inhibition of the c-Met Signaling Pathway

The binding of HGF to c-Met normally leads to the recruitment and phosphorylation of adaptor proteins, most notably Gab1 (GRB2-associated-binding protein 1). This initiates the activation of several downstream cascades, including the PI3K/Akt and MAPK/ERK pathways. This compound's inhibition of c-Met phosphorylation prevents the activation of these pathways, leading to decreased cell proliferation, survival, and motility.[4][5]

Figure 1: this compound's inhibition of the c-Met signaling pathway.

Inhibition of the VEGFR-2 Signaling Pathway and Angiogenesis

In endothelial cells, VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling molecules that promote endothelial cell proliferation, migration, and survival, ultimately resulting in angiogenesis. This compound's inhibition of VEGFR-2 phosphorylation directly blocks these pro-angiogenic signals.

Figure 2: this compound's inhibition of the VEGFR-2 signaling pathway.

Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

A significant aspect of this compound's mechanism of action is its ability to circumvent resistance to EGFR TKIs in non-small cell lung cancer (NSCLC).[4] One of the key mechanisms of acquired resistance to EGFR inhibitors is the amplification of the c-Met gene or increased HGF production, which provides a "bypass" signaling pathway to reactivate downstream pro-survival signals like the PI3K/Akt pathway.[5] By inhibiting c-Met, this compound effectively shuts down this escape route, restoring sensitivity to EGFR TKIs.[4] This provides a strong rationale for combination therapies.

Quantitative Data Summary

The potency of this compound has been quantified in various preclinical studies. The following tables summarize key in vitro and in vivo efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| c-Met | 14 |

| VEGFR-2 | 16 |

| Tie2 | Data not consistently reported |

| EphB4 | Data not consistently reported |

| c-Kit | 10 |

| Ron | 17 |

Data compiled from multiple sources.[4][6][7][8]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MKN45 | Gastric Carcinoma | 37 |

| EBC-1 | Lung Squamous Cell Carcinoma | 6.2 |

| Hs746T | Gastric Carcinoma | 23 |

| SNU-5 | Gastric Carcinoma | 24 |

| A549 | Lung Carcinoma | >1000 |

| SNU-1 | Gastric Carcinoma | >1000 |

Data indicates potent activity in c-Met amplified cell lines (MKN45, EBC-1, Hs746T, SNU-5).[4][5]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |

| MKN45 | Gastric Carcinoma | 50-200 | Significant regression |

| Hs746T | Gastric Carcinoma | 50-200 | Significant regression |

| SNU-5 | Gastric Carcinoma | 50-200 | Significant regression |

| EBC-1 | Lung Squamous Cell Carcinoma | 50-200 | Significant regression |

High doses of this compound induced tumor regression and disappearance in c-Met amplified xenograft models.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 of this compound against its target kinases.

Figure 3: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human c-Met or VEGFR-2 kinase in kinase buffer.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Prepare a solution of a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the kinase to each well and incubate briefly.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Stop the reaction and measure the remaining ATP levels using a detection reagent such as ADP-Glo™ Kinase Assay kit. The luminescent signal is inversely proportional to kinase activity.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (WST-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1-5 x 10³ cells per well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

-

-

WST-8 Staining:

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of target proteins in response to this compound treatment.

Methodology:

-

Cell Lysis:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Signal Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR-2 with a well-defined mechanism of action that translates to significant anti-tumor activity in preclinical models. By simultaneously targeting key drivers of tumor growth, survival, and angiogenesis, this compound represents a promising therapeutic agent. Its ability to overcome resistance to other targeted therapies further highlights its clinical potential, particularly in combination treatment regimens. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop this and similar multi-targeted kinase inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. pubcompare.ai [pubcompare.ai]

E7050 drug discovery and development history

An In-depth Technical Guide to the Discovery and Development of E7050 (Golvatinib)

Introduction

E7050, also known as this compound, is a novel, orally active, small-molecule tyrosine kinase inhibitor (TKI) developed by Eisai Co., Ltd.[1]. It was designed to dually target two key pathways implicated in tumor progression, invasion, metastasis, and angiogenesis: the c-Met (hepatocyte growth factor receptor) and the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathways[1][2]. Dysregulation of the HGF/c-Met pathway and the activation of the VEGF/VEGFR-2 pathway are common in various human cancers, making them attractive targets for therapeutic intervention[1][3]. This guide provides a detailed history of the discovery and development of E7050, from its preclinical validation to its investigation in clinical trials.

Preclinical Discovery and Development

The preclinical development of E7050 focused on validating its dual inhibitory activity and assessing its anti-tumor efficacy in both in vitro and in vivo models.

In Vitro Activity

Initial in vitro studies demonstrated that E7050 potently and selectively inhibits the phosphorylation of both c-Met and VEGFR-2[1]. The compound was tested against a panel of tumor cell lines and endothelial cells to determine its inhibitory concentrations.

Data Presentation: In Vitro Inhibitory Activity of E7050

| Target/Cell Line | Assay Type | IC50 (nM) | Notes |

| c-Met | Kinase Autophosphorylation (MKN45 cells) | 14 | MKN45 is a gastric cancer cell line with c-Met amplification. |

| VEGFR-2 | Kinase Autophosphorylation (HUVECs) | 16 | Human Umbilical Vein Endothelial Cells stimulated with VEGF. |

| MKN45 | Cell Growth Inhibition | 37 | c-Met amplified gastric cancer cell line. |

| EBC-1 | Cell Growth Inhibition | 6.2 | c-Met amplified lung cancer cell line. |

| Hs746T | Cell Growth Inhibition | 23 | c-Met amplified gastric cancer cell line. |

| SNU-5 | Cell Growth Inhibition | 24 | c-Met amplified gastric cancer cell line. |

| HUVEC | Cell Growth Inhibition (HGF-stimulated) | - | Potently inhibits HGF-stimulated endothelial cell growth. |

| HUVEC | Cell Growth Inhibition (VEGF-stimulated) | - | Potently inhibits VEGF-stimulated endothelial cell growth. |

Data sourced from Cancer Science (2010)[2].

Experimental Protocols: In Vitro Assays

-

Kinase Phosphorylation Assay:

-

Cell Culture: MKN45 cells (for c-Met) or Human Umbilical Vein Endothelial Cells (HUVECs, for VEGFR-2) were cultured in appropriate media.

-

Stimulation: HUVECs were stimulated with VEGF to induce VEGFR-2 phosphorylation. MKN45 cells exhibit constitutive c-Met phosphorylation due to gene amplification[2].

-

Treatment: Cells were treated with varying concentrations of E7050.

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

Western Blot Analysis: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met or VEGFR-2 and total c-Met or VEGFR-2.

-

Data Analysis: The intensity of the phosphorylated protein bands was quantified and normalized to the total protein. The IC50 value was calculated as the concentration of E7050 that inhibited phosphorylation by 50%.

-

-

Cell Growth Inhibition Assay:

-

Cell Seeding: Tumor cells (MKN45, EBC-1, Hs746T, SNU-5) or HUVECs were seeded in 96-well plates.

-

Treatment: After cell attachment, the medium was replaced with fresh medium containing various concentrations of E7050. For HUVECs, HGF or VEGF was added to stimulate growth[1].

-

Incubation: Cells were incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability was measured using a standard method, such as the MTT or WST assay.

-

Data Analysis: The absorbance was measured, and the percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value was determined as the drug concentration causing 50% growth inhibition.

-

In Vivo Efficacy

E7050 demonstrated significant anti-tumor activity in mouse xenograft models. The studies showed that oral administration of E7050 led to the inhibition of c-Met and VEGFR-2 phosphorylation within the tumors, resulting in strong inhibition of tumor growth and angiogenesis[1].

In xenograft models using tumor cell lines with c-Met amplification (like Hs746T), high doses of E7050 (50-200 mg/kg) induced tumor regression and, in some cases, complete tumor disappearance[1][2]. Furthermore, in a peritoneal dissemination model, E7050 not only exerted an antitumor effect on the peritoneal tumors but also significantly prolonged the lifespan of the treated mice[1].

Experimental Protocols: In Vivo Xenograft Studies

-

Cell Implantation: Nude mice were subcutaneously injected with human tumor cells (e.g., Hs746T)[2].

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomized into vehicle control and E7050 treatment groups. E7050 was administered orally, once daily, at specified doses (e.g., 50, 100, 200 mg/kg)[1].

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised to analyze the phosphorylation status of c-Met and VEGFR-2 via Western blot or immunohistochemistry[4]. Angiogenesis was assessed by measuring microvessel density using CD31 staining[4][5].

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis was performed to determine significance.

Mechanism of Action and Signaling Pathways

E7050 exerts its anti-tumor effects by simultaneously blocking the HGF/c-Met and VEGF/VEGFR-2 signaling cascades.

-

c-Met Pathway Inhibition: Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt, MAPK, and Src[6][7]. These pathways promote cell proliferation, survival, and invasion[6]. E7050 inhibits the initial phosphorylation of c-Met, thereby blocking these downstream signals[6][7].

-

VEGFR-2 Pathway Inhibition: VEGF binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis[4]. This binding leads to VEGFR-2 phosphorylation and the activation of downstream effectors including PLCγ1, FAK, Src, Akt, JNK, and p38 MAPK, which collectively mediate endothelial cell proliferation, migration, and tube formation[4][8]. E7050 inhibits VEGF-induced VEGFR-2 phosphorylation, thus suppressing angiogenesis[4][8].

Mandatory Visualizations

Caption: E7050 inhibits HGF-induced c-Met receptor phosphorylation.

Caption: E7050 blocks VEGF-stimulated VEGFR-2 downstream signaling.

Clinical Development

E7050 has been evaluated in several clinical trials to determine its safety, tolerability, pharmacokinetics (PK), and anti-tumor activity in humans.

Phase I Studies

-

NCT00869895: A Phase I dose-finding study in patients with advanced solid tumors aimed to determine the maximum tolerated dose (MTD) of E7050[3][9]. The study involved escalating dose cohorts to define the safety and pharmacokinetic profile of the drug[3].

-

NCT01428141: This Phase I study in Japan evaluated E7050 in subjects with solid tumors, with an expansion cohort specifically for gastric cancer[10]. The study started with a dose of 400 mg once-daily and aimed to confirm the tolerable dose, assess safety, PK, pharmacodynamics (PD), and preliminary anti-tumor activity[10].

Phase Ib/II Studies

-

NCT01332266: An open-label, randomized Phase Ib/II study evaluated E7050 in combination with cetuximab versus cetuximab alone in patients with platinum-resistant squamous cell carcinoma of the head and neck (SCCHN)[11]. The Phase Ib portion was a safety run-in with ascending doses of E7050 (200, 300, or 400 mg once daily) in combination with cetuximab, followed by a randomized Phase II portion to assess efficacy[11].

Experimental Protocols: Phase I Clinical Trial Design

-

Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have progressed after standard therapies[3][9][10].

-

Study Design: Dose-escalation design (e.g., 3+3 design). Cohorts of 3-6 patients receive escalating doses of E7050[3].

-

Primary Objectives: To determine the MTD and identify dose-limiting toxicities (DLTs)[10].

-

Secondary Objectives: To characterize the safety profile, evaluate the pharmacokinetic profile of E7050, and assess preliminary anti-tumor activity using criteria like RECIST (Response Evaluation Criteria in Solid Tumors)[3].

-

Assessments:

-

Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests[3].

-

Pharmacokinetics: Blood samples are collected at various time points after drug administration to determine parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve)[3].

-

Efficacy: Tumor assessments via CT or MRI scans are performed at baseline and at regular intervals (e.g., every 8 weeks)[3].

-

Conclusion

E7050 (this compound) is a rationally designed dual inhibitor of c-Met and VEGFR-2. Preclinical studies robustly demonstrated its potent in vitro and in vivo activity against tumor cell growth and angiogenesis by effectively blocking these two critical signaling pathways[1][2]. Clinical trials have been conducted to translate these preclinical findings into a viable cancer therapy, aiming to establish a safe and effective dose for patients with various advanced solid tumors[3][10][11]. The development of E7050 represents a targeted approach to cancer treatment by simultaneously addressing tumor cell proliferation and the tumor-supporting microenvironment.

References

- 1. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E7050: A dual c‐Met and VEGFR‐2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. mdpi.com [mdpi.com]

- 5. E7050 Suppresses the Growth of Multidrug-Resistant Human Uterine Sarcoma by Inhibiting Angiogenesis via Targeting of VEGFR2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E7050 Suppresses the Growth of Multidrug-Resistant Human Uterine Sarcoma by Inhibiting Angiogenesis via Targeting of VEGFR2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Golvatinib: A Comprehensive Technical Guide to its Kinase Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E7050) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression, tumor angiogenesis, and metastasis.[1][2] As a dual inhibitor of key oncogenic pathways, this compound has demonstrated significant preclinical antitumor activity, including tumor regression in various xenograft models.[3][4] This technical guide provides an in-depth overview of this compound's target kinases, its binding affinities, the experimental methodologies used for these determinations, and its impact on critical signaling pathways.

Target Kinases and Binding Affinity

This compound is a multi-targeted kinase inhibitor, exhibiting potent inhibitory activity against a range of kinases crucial for tumor growth and vascularization. Its primary targets are c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), both of which play pivotal roles in cell proliferation, migration, and the formation of new blood vessels.[1][2] Beyond these primary targets, this compound also demonstrates inhibitory activity against other RTKs, including Ron, c-Kit, and several members of the Eph receptor family.[5][6]

The binding affinity of this compound for its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The table below summarizes the reported IC50 values for this compound against its key target kinases.

| Target Kinase | IC50 (nM) | Reference(s) |

| c-Met | 14 | [4][7][8] |

| VEGFR-2 | 16 | [4][7][8] |

| Ron | 17 | [3] |

| c-Kit | 10 | [3] |

| EphA5 | 18 | [3] |

| EphA6 | 7 | [3] |

| EphA7 | 18 | [3] |

| EphA8 | 18 | [3] |

| EphB1 | 18 | [3] |

| EphB2 | 18 | [3] |

| EphB4 | 18 | [3] |

Signaling Pathway Inhibition

This compound exerts its therapeutic effects by blocking key signaling cascades downstream of its target kinases. One of the well-characterized pathways inhibited by this compound is the Met/Gab1/PI3K/Akt pathway.[3][8] Activation of c-Met by its ligand, hepatocyte growth factor (HGF), leads to the recruitment and phosphorylation of the docking protein Gab1. This, in turn, activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which promotes cell survival, proliferation, and resistance to apoptosis. By inhibiting c-Met phosphorylation, this compound effectively abrogates this pro-survival signaling.[3][8]

Experimental Protocols

The determination of this compound's binding affinity and its effects on cellular signaling pathways involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinases.

Materials:

-

Recombinant human kinases (e.g., c-Met, VEGFR-2)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM) and performing 1:3 or 1:5 dilutions.

-

Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for control wells) to the 384-well assay plates.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the recombinant kinase at a predetermined concentration, and the specific substrate.

-

Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

-

ATP Addition: To start the enzymatic reaction, add ATP to each well. The final concentration of ATP should be close to its Km value for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.[7]

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., MKN45 for c-Met, HUVECs for VEGFR-2)

-

Cell culture medium and supplements

-

This compound

-

Growth factors (e.g., HGF for c-Met, VEGF for VEGFR-2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. The following day, treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).[7]

-

Growth Factor Stimulation: For some targets like VEGFR-2, cells may need to be starved of serum and then stimulated with the corresponding growth factor (e.g., VEGF) for a short period (e.g., 10 minutes) to induce kinase phosphorylation.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the kinase. The intensity of the phosphorylated protein band is normalized to the total protein band. The percentage of inhibition of phosphorylation is then calculated relative to the vehicle-treated control.

Cell Proliferation Assay (WST-8 Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.[7]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

96-well cell culture plates

-

WST-8 reagent (e.g., CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a prolonged period (e.g., 72 hours).[7]

-

WST-8 Addition: Add the WST-8 reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the WST-8 reagent to a formazan dye, resulting in a color change.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO-treated control cells. The IC50 value for cell proliferation can then be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent multi-targeted kinase inhibitor with significant activity against key drivers of tumor growth and angiogenesis, most notably c-Met and VEGFR-2. The comprehensive data on its binding affinities and its demonstrated ability to inhibit critical downstream signaling pathways underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its efficacy in various cancer models. This in-depth understanding is crucial for the continued development and potential clinical application of this compound in oncology.

References

- 1. protocols.io [protocols.io]

- 2. In vitro kinase assay [protocols.io]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro kinase assay [bio-protocol.org]

- 8. assayquant.com [assayquant.com]

The Pharmacological Profile of Golvatinib (E7050): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, target selectivity, in vitro and in vivo efficacy, and pharmacokinetic properties. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of oncology drug development. All quantitative data has been systematically organized into tables for clarity and comparative analysis. Detailed experimental methodologies for key studies are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a multi-targeted kinase inhibitor with primary activity against c-Met (Mesenchymal-Epithelial Transition factor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Both c-Met and VEGFR2 are key drivers of tumor growth, angiogenesis, invasion, and metastasis, making them attractive targets for cancer therapy.[3] this compound has demonstrated significant preclinical antitumor effects and has been evaluated in clinical trials for various solid tumors.[4][5] This document synthesizes the available pharmacological data to provide a detailed technical understanding of this investigational agent.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the kinase activity of c-Met and VEGFR2.[4] By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition disrupts critical oncogenic processes, including tumor cell proliferation, survival, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[2][3]

Signaling Pathways

This compound's therapeutic potential stems from its ability to simultaneously inhibit the c-Met and VEGFR2 signaling cascades.

-

c-Met Signaling: The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade involving pathways such as RAS/MAPK, PI3K/AKT, and STAT. These pathways are crucial for cell growth, survival, and motility. This compound's inhibition of c-Met effectively blocks these downstream signals.

-

VEGFR2 Signaling: Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 is a critical step in angiogenesis. This interaction activates pathways including PLCγ/PKC and PI3K/AKT, leading to endothelial cell proliferation, migration, and survival. This compound's blockade of VEGFR2 disrupts these pro-angiogenic signals.

Quantitative Pharmacology

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against its primary targets, c-Met and VEGFR2, as well as other related kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference(s) |

| c-Met | 14 | [1][6] |

| VEGFR2 | 16 | [1][6] |

| c-Kit | 10 | [4] |

| Ron | 17 | [4] |

| EphA5 | 7-18 | [4] |

| EphA6 | 7-18 | [4] |

| EphA7 | 7-18 | [4] |

| EphA8 | 7-18 | [4] |

| EphB1 | 7-18 | [4] |

| EphB2 | 7-18 | [4] |

| EphB4 | 7-18 | [4] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

In Vitro Cellular Activity

This compound effectively inhibits the growth of various human tumor cell lines, particularly those with c-Met amplification.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MKN45 | Gastric Carcinoma | 37 | [3][6] |

| EBC-1 | Lung Cancer | 6.2 | [3] |

| Hs746T | Gastric Carcinoma | 23 | [3] |

| SNU-5 | Gastric Carcinoma | 24 | [3] |

| A549 | Lung Cancer | Higher IC50 | [3][6] |

| SNU-1 | Gastric Carcinoma | Higher IC50 | [3][6] |

| MKN74 | Gastric Carcinoma | Higher IC50 | [3][6] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against target kinases is typically determined using in vitro kinase assays.

-

General Protocol:

-

Recombinant human kinases (e.g., c-Met, VEGFR2) are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature (typically 30°C or 37°C) for a defined period.

-

The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® MAX or ADP-Glo™ Kinase Assay.[7]

-

The luminescence signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of this compound.

-

Cell Proliferation Assays

The anti-proliferative effects of this compound on cancer cell lines are commonly assessed using the WST-8 assay.

-

General Protocol:

-

Cancer cells (e.g., MKN45, EBC-1, Hs746T, SNU-5) are seeded in 96-well plates at a density of 1,000-3,000 cells per well and allowed to adhere overnight.[8]

-

The cells are then treated with various concentrations of this compound or vehicle control.

-

After a 72-hour incubation period, a WST-8 reagent is added to each well.[8]

-

The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the WST-8 tetrazolium salt into a colored formazan product.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

-

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Xenograft Models

-

Study Design: Human tumor cells (e.g., MKN45, Hs746T, SNU-5, EBC-1) are subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice).[9]

-

Treatment: Once tumors reach a palpable size, mice are treated with this compound, typically administered orally.

-

Efficacy: Treatment with this compound at doses ranging from 50 to 200 mg/kg has been shown to induce tumor regression and, in some cases, complete tumor disappearance.[3][8] In a peritoneal dissemination model, this compound demonstrated an antitumor effect and significantly prolonged the lifespan of the treated mice.[3]

Pharmacokinetics and Clinical Data

Phase I Clinical Trial

A Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[4][10]

| Parameter | Value | Reference(s) |

| Administration Route | Oral | [4][5] |

| Dosing Schedule | Once daily, continuous | [4][5] |

| Maximum Tolerated Dose (MTD) | 400 mg once daily | [4][5] |

| Time to Maximum Concentration (Tmax) | 4 hours (median) | [5] |

| Half-life (t1/2) | Approximately 45 hours | [4] |

| Volume of Distribution (Vz/F) | 325 - 707 L | [4] |

| Renal Excretion | Minimal | [4] |

Table 3: Summary of Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.

-

Safety and Tolerability: The most common treatment-related adverse events observed in the Phase I trial included diarrhea, nausea, vomiting, fatigue, and decreased appetite.[4][10]

Conclusion

This compound (E7050) is a potent dual inhibitor of c-Met and VEGFR2 with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, targeting two critical pathways in tumor progression, provides a strong rationale for its clinical development. The pharmacokinetic profile supports a once-daily oral dosing regimen. The data summarized in this technical guide highlights the significant potential of this compound as a therapeutic agent for various solid tumors and provides a comprehensive resource for the scientific and drug development communities.

References

- 1. apexbt.com [apexbt.com]

- 2. ijbs.com [ijbs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase I, dose-escalation study of the multitargeted receptor tyrosine kinase inhibitor, this compound, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Golvatinib: A Technical Guide to a Dual c-Met/VEGFR-2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib (formerly known as E7050) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2). By targeting these two key pathways, this compound demonstrates significant potential in oncology, particularly in tumors where these signaling cascades are dysregulated. This document provides a comprehensive overview of this compound's molecular characteristics, mechanism of action, and detailed protocols for key experimental assays.

Core Molecular Data

This compound's fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₇F₂N₇O₄ | [1][2][3][4][5] |

| Molecular Weight | 633.69 g/mol | [3][5][6] |

| Monoisotopic Mass | 633.287509025 Da | [7] |

| CAS Number | 928037-13-2 | [2] |

| Synonyms | E7050, E-7050 | [2][6] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by concurrently inhibiting the c-Met and VEGFR-2 signaling pathways.[4]

-

c-Met Inhibition: The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the PI3K/Akt pathway. This activation promotes tumor cell growth, survival, migration, and invasion. This compound blocks the phosphorylation of c-Met, thereby inhibiting this signaling cascade.[1][8] This is particularly relevant in overcoming HGF-induced resistance to other targeted therapies like EGFR inhibitors.[1]

-

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. By inhibiting the phosphorylation of VEGFR-2, this compound can suppress tumor angiogenesis.[4]

The dual inhibition of both pathways by this compound is a strategic approach to simultaneously target tumor cell proliferation and its essential blood supply.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Met kinase inhibitor E7050 reverses three different mechanisms of hepatocyte growth factor-induced tyrosine kinase inhibitor resistance in EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. E7050 Suppresses the Growth of Multidrug-Resistant Human Uterine Sarcoma by Inhibiting Angiogenesis via Targeting of VEGFR2-Mediated Signaling Pathways [mdpi.com]

- 6. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 8. files.core.ac.uk [files.core.ac.uk]

E7050 (Golvatinib): An In-Depth Technical Guide to its Inhibitor Spectrum and Off-Target Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual c-Met and VEGFR-2 inhibitor, E7050, also known as golvatinib. It details its inhibitor spectrum, off-target kinase interactions, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

E7050 (this compound) is an orally bioavailable, ATP-competitive small molecule inhibitor that potently targets both the c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The dysregulation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways is a critical factor in tumor progression, invasion, metastasis, and angiogenesis.[1][4] By dually targeting these key receptor tyrosine kinases, E7050 demonstrates a potent anti-tumor and anti-angiogenic activity, offering a promising therapeutic strategy for various cancers.[1][4]

Inhibitor Spectrum and Potency

E7050 exhibits high potency against its primary targets, c-Met and VEGFR-2. Its inhibitory activity has been quantified through various in vitro assays, with IC50 values consistently in the low nanomolar range.

Table 1: E7050 Primary Target Kinase Inhibition

| Target Kinase | IC50 (nM) |

| c-Met | 14[3] |

| VEGFR-2 | 16[3] |

The inhibitory action of E7050 extends to cellular functions, where it effectively suppresses the growth of cancer cell lines with amplified c-Met or those stimulated by HGF and VEGF.

Table 2: E7050 Inhibitory Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MKN45 | Gastric Carcinoma | 37[1] |

| EBC-1 | Lung Squamous Cell Carcinoma | 6.2[1] |

| Hs746T | Gastric Carcinoma | 23[1] |

| SNU-5 | Gastric Carcinoma | 24[1] |

Off-Target Kinase Profile

A broader understanding of a kinase inhibitor's selectivity is crucial for predicting potential side effects and identifying opportunities for drug repurposing. Based on isolated kinase assays, E7050 has been shown to inhibit other receptor tyrosine kinases, albeit with lower potency compared to its primary targets.

Table 3: E7050 Off-Target Kinase Inhibition

| Off-Target Kinase | IC50 (µM) |

| c-Kit | 0.010 |

| Ron | 0.017 |

| EphA5 | 0.018 |

| EphA6 | 0.007 |

| EphA7 | 0.018 |

| EphA8 | 0.018 |

| EphB1 | 0.018 |

| EphB2 | 0.018 |

| EphB4 | 0.018 |

Note: These IC50 values were reported in a phase I clinical trial and are presented in µM.[2]

Signaling Pathways Modulated by E7050

E7050 exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by c-Met and VEGFR-2 activation.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and motility. E7050 inhibits the initial autophosphorylation of c-Met, thereby blocking these downstream signals. In some cellular contexts, E7050 has been shown to circumvent resistance to EGFR-TKIs by blocking the Met/Gab1/PI3K/Akt pathway.[1]

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating multiple downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis. E7050 blocks the autophosphorylation of VEGFR-2, thereby inhibiting these pro-angiogenic signals.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of E7050.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of E7050 against a target kinase using a luminescence-based assay such as Kinase-Glo®.

-

Reagent Preparation :

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.

-

Prepare a serial dilution of E7050 in DMSO, then dilute further in kinase buffer.

-

Prepare the kinase solution in kinase buffer.

-

-

Assay Procedure :

-

Add 5 µL of the E7050 dilution to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase solution to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of activity against the logarithm of the E7050 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for c-Met and VEGFR-2 Phosphorylation

This protocol details the detection of phosphorylated c-Met and VEGFR-2 in cell lysates following treatment with E7050.[5]

-

Cell Culture and Treatment :

-

For c-Met phosphorylation, culture MKN45 cells to 80-90% confluency. Treat with a serial dilution of E7050 for 2 hours.[5]

-

For VEGFR-2 phosphorylation, starve Human Umbilical Vein Endothelial Cells (HUVECs) in serum-free media for 24 hours. Pre-treat with a serial dilution of E7050 for 1 hour, then stimulate with 20 ng/mL VEGF for 5 minutes.[5]

-

-

Cell Lysis :

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting :

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-VEGFR-2 (Tyr1175), and total VEGFR-2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Conclusion

E7050 (this compound) is a potent dual inhibitor of c-Met and VEGFR-2 with a well-defined spectrum of activity against these primary targets and a known profile of off-target kinases. Its mechanism of action involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis. The information and protocols provided in this technical guide offer a solid foundation for researchers investigating the therapeutic potential of E7050 and for professionals in the field of drug development. Further exploration of its off-target effects and the development of more detailed in vivo experimental protocols will continue to refine our understanding of this promising anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. E7050: A dual c‐Met and VEGFR‐2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Antineoplastic Activity of Golvatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E-7050) is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, with potent activity against c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] These kinases are critical mediators of tumor cell growth, survival, migration, and angiogenesis, and their upregulation is common in various malignancies.[1] Preclinical data demonstrate that by dually inhibiting these pathways, this compound exerts significant antineoplastic effects, positioning it as a compelling candidate for cancer therapy, both as a monotherapy and in combination regimens.

Mechanism of Action and Target Profile

This compound is an ATP-competitive inhibitor that demonstrates high potency against a specific set of kinases crucial for tumor progression and vascularization.[3] Its primary mechanism involves the simultaneous blockade of signaling cascades initiated by Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4]

-

c-Met Inhibition: By binding to c-Met, this compound prevents its phosphorylation and activation by its ligand, HGF. This disrupts downstream signaling pathways, including the PI3K/Akt cascade, which is vital for tumor cell proliferation and survival.[4]

-

VEGFR-2 Inhibition: this compound inhibits VEGFR-2 phosphorylation, a key step in VEGF-mediated angiogenesis. This action helps to suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]

-

Other Targets: Beyond its primary targets, this compound also shows inhibitory activity against other kinases involved in angiogenesis and tumor biology, including Tie2, Ephrin receptors (EphB4), c-Kit, and Ron.[3][5][6] This multi-targeted profile may contribute to a more comprehensive antitumor effect.

The quantitative inhibitory profile of this compound against its key kinase targets is summarized below.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Reference(s) |

|---|---|---|

| c-Met | 1 nM (0.001 µmol/L) - 14 nM | [3][7][8] |

| VEGFR-2 | 16 nM | [4][7][8] |

| c-Kit | 10 nM (0.010 µmol/L) | [3] |

| Ron | 17 nM (0.017 µmol/L) | [3] |

| Eph Receptors (A5, B1, B4, etc.) | 7 - 18 nM (0.007 - 0.018 µmol/L) |[3] |

References

- 1. Facebook [cancer.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multitargeting strategy using lenvatinib and this compound: maximizing anti-angiogenesis activity in a preclinical cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: Golvatinib In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (also known as E7050) is an orally bioavailable small molecule that acts as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] Both c-Met and VEGFR-2 are frequently upregulated in various types of tumors and play crucial roles in tumor cell proliferation, survival, migration, and angiogenesis.[1][2] this compound competitively binds to ATP-binding sites on these kinases, inhibiting their phosphorylation and downstream signaling.[3][4][5] This inhibitory action can lead to a reduction in tumor cell growth and survival, particularly in tumors that overexpress these receptors.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting cancer cell proliferation using a colorimetric assay.

Mechanism of Action

This compound exerts its anti-neoplastic activity by potently inhibiting the phosphorylation of both c-Met and VEGFR-2.[3][5] The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), is involved in cell growth, migration, and invasion.[3][6] Similarly, the VEGFR-2 pathway, activated by VEGF, is a key regulator of angiogenesis.[3] In some cancer models, particularly those with MET gene amplification, this compound has demonstrated significant antitumor effects.[6] Furthermore, in EGFR mutant lung cancer cell lines, this compound has been shown to block the Met/Gab1/PI3K/Akt pathway.[3][4]

Below is a diagram illustrating the signaling pathways targeted by this compound.

Caption: this compound inhibits c-Met and VEGFR-2 signaling pathways.

In Vitro Efficacy of this compound

This compound has demonstrated potent inhibition of cell proliferation in various human cancer cell lines, particularly those with c-Met amplification. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| EBC-1 | Lung Cancer | 6.2 |

| Hs746T | Gastric Cancer | 23 |

| SNU-5 | Gastric Cancer | 24 |

| MKN45 | Gastric Cancer | 37 |

Data compiled from multiple sources.[3][5]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the steps for determining the anti-proliferative effects of this compound on a selected cancer cell line (e.g., MKN45) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

Materials:

-

Selected cancer cell line (e.g., MKN45)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (E7050)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow Diagram

Caption: Workflow for the this compound MTT cell proliferation assay.

Procedure:

-

Cell Seeding:

-

Harvest and count the selected cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Gently mix the contents of the wells by pipetting or using a plate shaker to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using a non-linear regression analysis.

-

This protocol provides a robust framework for evaluating the in vitro anti-proliferative activity of this compound. By targeting the c-Met and VEGFR-2 signaling pathways, this compound represents a promising therapeutic agent for cancers that are dependent on these pathways for their growth and survival. The MTT assay is a reliable and widely used method for obtaining quantitative data on the dose-dependent effects of this compound on cancer cell lines. Careful execution of this protocol will yield valuable insights into the efficacy of this dual kinase inhibitor.

References

- 1. Facebook [cancer.gov]

- 2. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols: Western Blot Analysis of p-c-Met with Golvatinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction